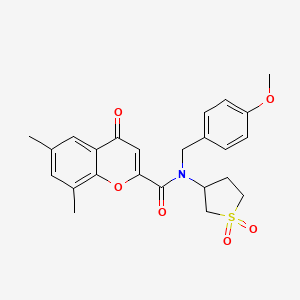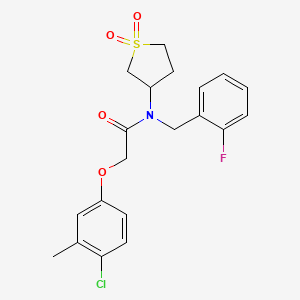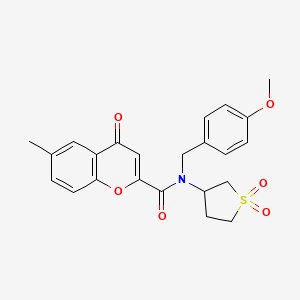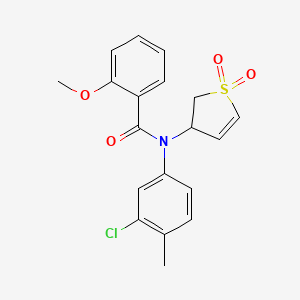![molecular formula C18H21ClN4O6S2 B11413948 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11413948.png)
5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with chloro, morpholinylsulfonyl, and propylsulfonyl groups, making it a versatile molecule for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Chlorination: Introduction of the chloro group is usually achieved via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The morpholinyl and propylsulfonyl groups are introduced through sulfonylation reactions. This involves reacting the pyrimidine intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the sulfonylated pyrimidine with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro or sulfonyl groups can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino or thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions. It can be used to design inhibitors for specific enzymes involved in disease pathways.
Medicine
Medically, this compound has potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various conditions, including cancer and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide offers unique properties due to the propylsulfonyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct in its applications and effectiveness.
Properties
Molecular Formula |
C18H21ClN4O6S2 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
5-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H21ClN4O6S2/c1-2-11-30(25,26)18-20-12-15(19)16(22-18)17(24)21-13-3-5-14(6-4-13)31(27,28)23-7-9-29-10-8-23/h3-6,12H,2,7-11H2,1H3,(H,21,24) |
InChI Key |
HZDPYGXMXJVGJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11413884.png)


![[4-diethoxyphosphoryl-2-[(E)-styryl]oxazol-5-yl]-p-anisyl-amine](/img/structure/B11413920.png)
![2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione](/img/structure/B11413923.png)
![N-[4-(dimethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11413925.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11413930.png)
![11-acetyl-4-(3-chlorophenyl)-6-[(3-methoxyphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11413938.png)


![1-(4-{[4-(Carboxymethyl)phenyl]amino}-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-2-carboxylic acid](/img/structure/B11413947.png)
![(4E)-4-({1-[2-Hydroxy-3-(4-methylpiperazin-1-YL)propyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11413950.png)
![N-(2,3-dimethylphenyl)-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11413960.png)
